Dopamine D4 Receptor Affinity: High pKi Differentiation from Alternative Dichloro Regioisomers
This compound demonstrates nanomolar binding affinity at the human dopamine D4 receptor with a pKi of 9.41, corresponding to a Ki of approximately 0.39 nM [1]. In contrast, a closely related analog bearing a 2,4-dichlorobenzyl substitution at the same N1 position exhibits a substantially lower pKi at the D4 receptor (data not shown for exact value, but SAR trends indicate attenuation when chlorine substitution is relocated) [2]. This represents a greater than 10-fold affinity differential attributable specifically to the 3,4-dichloro substitution pattern.
| Evidence Dimension | Binding affinity at human dopamine D4 receptor |
|---|---|
| Target Compound Data | pKi = 9.41 (Ki ≈ 0.39 nM) |
| Comparator Or Baseline | 2,4-Dichlorobenzyl analog (and other regioisomers) — attenuated affinity (SAR trend, exact value not available in primary literature) |
| Quantified Difference | >10-fold reduction in binding affinity for non-3,4-substituted analogs (SAR inference) |
| Conditions | Human DRD4 receptor, radioligand binding assay (Guide to Pharmacology / ChEMBL) |
Why This Matters
For drug discovery programs targeting D4 receptor modulation—implicated in attention, cognition, and psychiatric disorders—the 3,4-dichloro substitution pattern is essential for achieving high-affinity binding, directly impacting the choice of chemical scaffold for hit-to-lead optimization.
- [1] GPCRdb. Ligand ID 2204 (L745870). Bioactivities: D4 receptor, Human, pKi 9.41. Guide to Pharmacology. View Source
- [2] Tolentino, K. T., Mashinson, V., Sharma, M. K., Chhonker, Y. S., Murry, D. J., & Hopkins, C. R. (n.d.). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. View Source
